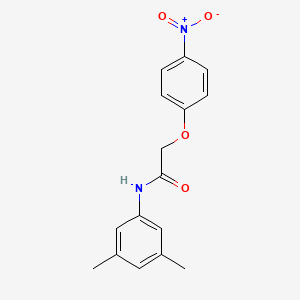

4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

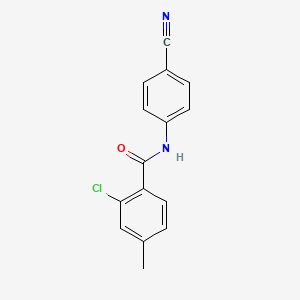

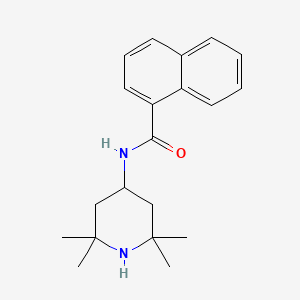

The compound “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” is a type of coumarin derivative . It has a molecular weight of 234.21 . The IUPAC name for this compound is [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid .

Synthesis Analysis

The synthesis of coumarin derivatives, including “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . These compounds are typically synthesized from coumarinyl chloroacetate and amino thiazine derivatives . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” has been confirmed via spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” typically involve coupling reactions . For example, one method involves coupling 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate with amino thiazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” have been characterized using various techniques . The compound is a solid at room temperature . Its spectroscopic properties have been determined using IR, 1H NMR, and 13C NMR .Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and tested for its in vitro antimicrobial activity . It has shown significant inhibitory activity against the growth of tested bacterial strains, with some derivatives found to be potent antimicrobial agents . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antitumor Activity

Coumarin derivatives, including this compound, have demonstrated antitumor effects . They are being studied for their potential to inhibit the growth of cancer cells, which could lead to new treatments for various types of cancer .

Anti-HIV Properties

Research has indicated that certain coumarin derivatives exhibit anti-HIV properties . This suggests that they could be used in the treatment or prevention of HIV, contributing to the fight against the AIDS pandemic .

Antifungal Uses

In addition to antibacterial properties, these compounds have also shown antifungal activity . This makes them candidates for treating fungal infections, which are a significant concern in immunocompromised patients .

Anti-inflammatory Applications

The anti-inflammatory properties of coumarin derivatives make them suitable for the development of new anti-inflammatory drugs . These could be used to treat chronic inflammatory diseases such as arthritis .

Anticoagulant Effects

Some coumarin derivatives act as anticoagulants by inhibiting the enzyme VKOR (vitamin K epoxide reductase). This application is important in the management of blood clotting disorders .

Central Nervous System Stimulant

These compounds have shown effects as central nervous system stimulants . This application could lead to the development of new drugs for neurological disorders or conditions requiring CNS stimulation .

Photoactive Polymers

The compound has been used to create photoactive polymers by esterification with cellulose. These polymers are of interest in the design of smart materials due to their light-triggered properties .

Future Directions

Future research on “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” could focus on developing more efficient synthesis methods that can increase the yield of the reaction and reduce the use of toxic solvents. Additionally, further studies could investigate the biological and pharmaceutical properties of this compound, as coumarins have been found to exhibit a variety of therapeutic activities .

Mechanism of Action

Target of Action

Coumarin derivatives, which this compound is a part of, have been known to exhibit a variety of therapeutic activities including antibacterial, antimalarial, antioxidant, anticancer, antiplatelet, antithrombotic, analgesic, antifungal, antiviral, anticoagulant, anti-inflammatory, and antitumor activities .

Mode of Action

Coumarin derivatives are known to interact with various biological targets leading to their therapeutic effects .

Biochemical Pathways

Coumarin derivatives are known to interact with various biochemical pathways leading to their therapeutic effects .

Result of Action

Coumarin derivatives are known to have various therapeutic effects, including antimicrobial, antitubercular, and antioxidant activities .

properties

IUPAC Name |

(4-methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-12-4-6-17(14(3)8-12)23-11-20(22)24-15-5-7-18-16(10-15)13(2)9-19(21)25-18/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSSTMKLWISGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)

![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)